2-[2-amino-4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile
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Overview
Description
2-[2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE is a complex organic compound that features a unique combination of functional groups and ring systems
Preparation Methods
The synthesis of 2-[2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE involves multiple steps. One common synthetic route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . This intermediate then undergoes further reactions to form the final compound.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of amino and cyano groups allows for oxidation reactions under appropriate conditions.
Reduction: The compound can be reduced using agents like lithium tetrahydroaluminate.
Substitution: The benzodioxole and quinoline rings can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include chloroacetyl chloride, secondary amines, and hetarenethiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antioxidant and its ability to interact with various biological targets.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole and quinoline moieties are known to interact with biological macromolecules, potentially leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other benzodioxole and quinoline derivatives, which share some structural features but differ in their specific functional groups and overall structure. For example, compounds like N-{[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-(piperidin-1-yl)acetamide hydrochloride exhibit similar biological activities but differ in their specific applications and properties .
Properties
Molecular Formula |
C27H23N5O3S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
4-[2-amino-4-(1,3-benzodioxol-5-yl)-3-cyano-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile |
InChI |
InChI=1S/C27H23N5O3S/c28-11-16-22(15-4-5-20-21(10-15)35-13-34-20)24-18(2-1-3-19(24)33)32(25(16)30)26-17(12-29)23-14-6-8-31(9-7-14)27(23)36-26/h4-5,10,14,22H,1-3,6-9,13,30H2 |
InChI Key |
ASLFRLMOORIYNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=C(C4=C(S3)N5CCC4CC5)C#N)N)C#N)C6=CC7=C(C=C6)OCO7)C(=O)C1 |
Origin of Product |
United States |
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